2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- is a chemical compound with the molecular formula and a CAS Registry Number of 850070-96-1. This compound belongs to the class of pteridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure features a pteridine core substituted with a dimethoxyphenyl group and a piperazine moiety, indicating its potential utility in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and Chemnet . It is classified under organic compounds, specifically as an aromatic amine due to the presence of the amino group attached to the pteridine ring. Its structural complexity positions it within the realm of pharmaceuticals, particularly in drug discovery and development.
The synthesis of 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- typically involves several steps, including:
Technical details regarding specific reagents, catalysts, and reaction conditions are often proprietary or vary by laboratory protocols.
The molecular structure of 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- can be represented as follows:
Key structural data include:
The compound can undergo various chemical reactions typical of amines and aromatic compounds, such as:
Reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yields and minimize side products. Analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry may be employed for monitoring.
The mechanism of action for 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes.
Research indicates that similar compounds may exhibit activity through:
Relevant data regarding melting points, boiling points, and spectral characteristics (NMR, IR) are often provided by suppliers or through empirical studies .
2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- has potential applications in:
Pteridine derivatives have transitioned from fundamental biomolecules to sophisticated pharmacophores over decades of medicinal chemistry research. Early pteridine scaffolds emerged from natural folate analogs, with methotrexate serving as a cornerstone for antiproliferative drug development. The structural complexity of the pteridine ring system—characterized by fused pyrimidine and pyrazine rings—enables diverse binding interactions with biological targets. This versatility facilitated the rational design of 2-pteridinamine derivatives, where the C2 amino group serves as a hydrogen-bond donor/acceptor anchor point. Modern derivatization strategies focus on C4 and C6 positional modifications to enhance target affinity and selectivity. The compound 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-2-pteridinamine exemplifies this evolution, incorporating optimized substituents for kinase modulation [1] [10].
Table 1: Structural Evolution of Key Pteridine-Based Pharmacophores
Generation | Core Structure | Therapeutic Application | Innovation |
---|---|---|---|
1st (1940s-60s) | Folic acid | Antimetabolite | Natural derivative |
2nd (1970s-90s) | 2,4-Diaminopteridine | Anticancer, Antibacterial | Di-substitution for target affinity |
3rd (2000s-present) | 2-Pteridinamine with aryl/heterocyclic C4/C6 | Kinase inhibition, CNS agents | Targeted bioisosteric replacement (e.g., piperazinyl) |
The 2-pteridinamine core demonstrates exceptional adaptability in multitarget drug design due to its dual hydrogen-bonding capacity and planar aromatic surface. This enables simultaneous engagement with conserved ATP-binding sites and allosteric pockets across diverse enzyme classes. Computational studies reveal that the scaffold’s electron distribution facilitates π-π stacking with phenylalanine residues (e.g., Phe113 in CK1δ) while the N1 atom coordinates with catalytic lysines [2]. The compound 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-2-pteridinamine exemplifies this multitarget potential, where:
Pharmacophore models derived from kinase inhibitors show three critical features: (1) a hydrogen bond donor at C2-NH₂, (2) an aromatic centroid at C6-aryl, and (3) a cationic center at the piperazinyl N4’ position. This arrangement enables inhibition of structurally related but functionally distinct targets like CK1, JAK, and Akt kinases—implicated in cancer and inflammatory disorders [6] [8].
Table 2: Target Engagement Profile of 2-Pteridinamine Derivatives
Target Class | Key Interactions | Bioisosteric Modifications | Biological Effect |
---|---|---|---|
Casein Kinases (CK1) | H-bond: Leu85, Asp149Hydrophobic: Val23, Ala78 | Replacement of piperazine with 4-methylpiperazine | Enhanced CK1δ inhibition (IC₅₀ ~78 nM in lead analogs) [2] |
Janus Kinases (JAK) | Salt bridge: Glu957 (JAK2)π-π: Phe995 (JAK2) | 3,4-Dimethoxyphenyl → tetrahydro naphthyl | JAK2/JAK3 selectivity modulation [6] |
Ser/Thr Kinases (Akt) | H-bond: Ala232Hydrophobic: Phe439 | Piperazine → piperidine | Improved Akt2 isoform specificity [8] |
The 3,4-dimethoxyphenyl group at C6 is a strategic bioactivity modulator that balances electronic and steric properties. Ortho-methoxy substitution induces a ~30° dihedral angle between the phenyl ring and pteridine plane, optimizing fit into asymmetric hydrophobic pockets. Quantum mechanical calculations show methoxy oxygen electron density (Mulliken charge: -0.42e) supports water-mediated hydrogen bonds with Thr106 (CK1) or Ser474 (Akt2) [5] [9]. Comparative analyses of substituted aryl groups reveal:
The piperazinyl moiety at C4 provides conformational flexibility and basicity (predicted pKₐ 8.2±0.3) essential for ionic interactions. Molecular dynamics simulations show the piperazine samples multiple chair-twist conformations in solution, enabling adaptive binding to diverse targets. When protonated, it forms stable salt bridges with Asp293 in Akt2 (distance: 2.8Å) and Glu81 in TYK2 [6] [8]. Structure-activity relationship (SAR) studies demonstrate that N4’-alkylation (e.g., 4-methylpiperazinyl) enhances membrane permeability but may reduce kinase selectivity due to steric clashes in narrower active sites [8] [10].
Table 3: Electronic and Steric Properties of Key Substituents
Substituent | Electron Density (HOMO/LUMO eV) | Stereochemical Impact | Role in Target Engagement |
---|---|---|---|
3,4-Dimethoxyphenyl | HOMO: -6.3LUMO: -1.7 | Dihedral constraint: 28-35° | Hydrophobic pocket occupancyEdge-to-face π stacking [5] |
Piperazinyl | HOMO: -5.9 (N4')LUMO: -0.8 | Chair-twist equilibriumΔG = 2.1 kcal/mol | Solvent-directed positioningCationic interaction with Asp/Glu [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1